N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine
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Overview
Description
N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-(propan-2-yl)propan-2-amine with suitable indole precursors in the presence of catalysts and solvents such as tetrahydrofuran or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-one, while reduction may yield this compound derivatives with reduced functional groups.
Scientific Research Applications
N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and is used as a herbicide.
N-Formyl Peptide Receptor Agonists: These compounds share similar biological activities and are used in immunological research.
Propanolamines: These compounds have similar chemical structures and are used in cardiovascular research.
Uniqueness: N-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is unique due to its specific indole-based structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-1H-indol-4-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)13-11-5-3-4-10-9(11)6-7-12-10/h6-8,11-13H,3-5H2,1-2H3 |
InChI Key |
MSZOZAMPJBUPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=C1C=CN2 |
Origin of Product |
United States |
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